N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a methoxyphenyl group, a methyl group, and a carboxamide group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functional group modifications. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the triazolopyrimidine core through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production. Additionally, the eco-friendly nature of this method, which avoids the use of catalysts and additives, aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It has applications in material sciences, where it is used to develop new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . By binding to these targets, it can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C14H15N5O3 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c1-8-15-14-17-12(20)7-10(19(14)18-8)13(21)16-9-5-3-4-6-11(9)22-2/h3-6,10H,7H2,1-2H3,(H,16,21)(H,15,17,18,20) |
InChI Key |
ZVIOVSWQWPJONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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